![molecular formula C11H10ClF3N2O B2477841 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide CAS No. 383148-41-2](/img/structure/B2477841.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide (2-CPAC) is a novel synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and physiological studies. It is a small molecule that is easily synthesized and has a variety of biochemical and physiological effects. 2-CPAC has been used in a number of scientific research studies and has been found to have potential applications in drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antiasthma Agents
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide has shown potential in the development of antiasthma agents. A study revealed its role as a mediator release inhibitor, indicating its effectiveness in asthma treatment (Medwid et al., 1990).
Synthesis of Novel Compounds
- Research has demonstrated the compound's utility in synthesizing novel chemical structures, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives. This illustrates its versatility in chemical synthesis (Dawadi & Lugtenburg, 2011).
Intermediate in Pesticide Production
- The compound serves as a key intermediate in the synthesis of insecticides like imidacloprid and acetamiprid. Its role in the direct cyclization process is crucial for achieving high purity in these insecticides (Ji-ping, 2007).
Insecticidal Activity
- A study has indicated that derivatives of this compound may exhibit insecticidal activity, particularly in crops like maize and sugar beet (Liu et al., 2006).
Anticonvulsant Activity
- Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. These molecules have shown potential in treating epilepsy, indicating the compound's relevance in medicinal chemistry (Kamiński et al., 2015).
Antimicrobial Agents
- The compound has been used in the synthesis of new molecules with antimicrobial properties. These derivatives have shown promising results in combating microbial infections (Gouda et al., 2010).
Anticancer Properties
- Novel derivatives of this compound have been developed and tested for anticancer properties. Some of these derivatives have shown high cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer treatment (Vinayak et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been known to affect proteins in the cytoskeleton of certain organisms .
Mode of Action
It is thought to interact with its targets, potentially causing changes in their structure or function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness.
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c12-8-3-6(11(13,14)15)5-16-9(8)4-10(18)17-7-1-2-7/h3,5,7H,1-2,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCVTBCICWACRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)
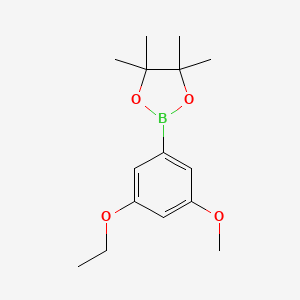

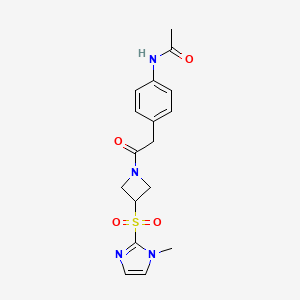

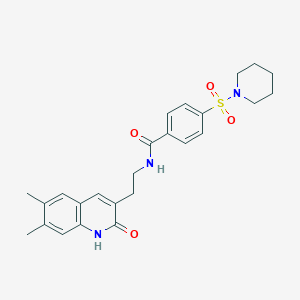
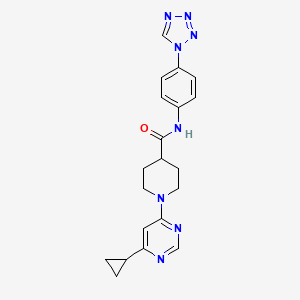
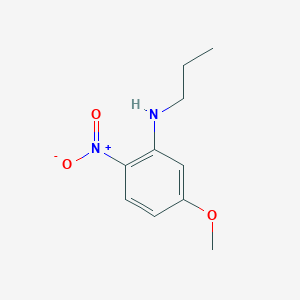
![(2S)-2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid](/img/structure/B2477772.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2477773.png)
![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)

![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)
